methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate
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Description
Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TAK-659 and is an inhibitor of Bruton's tyrosine kinase (BTK).
Scientific Research Applications
Branched Aldehydes in Food Science
Research by Smit, Engels, and Smit (2009) on branched aldehydes, which are crucial for flavor compounds in food products, highlights the metabolic pathways leading to the formation and degradation of these compounds from amino acids. This knowledge is essential for controlling the formation of desired aldehyde levels in foods, which could be related to the broader category of compounds including "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate" in terms of their application in flavor science and food technology (Smit, Engels, & Smit, 2009).
Synthesis and Applications in Organic Chemistry
Farooq and Ngaini (2019) reviewed the synthesis and applications of methyl-2-formyl benzoate, a bioactive precursor in organic synthesis with various pharmacological activities. The versatility of such compounds as precursors for the preparation of medical and pharmaceutical products showcases the importance of understanding their synthetic routes and potential applications, which may parallel the research and application interests of "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate" (Farooq & Ngaini, 2019).
Metabolic Pathways and Drug Metabolism
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding the metabolism of various drugs, which involves elucidating the roles of specific isoforms in the metabolism of structurally diverse drugs. This area of research is relevant for compounds like "methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate," as understanding their metabolic pathways can inform their safe and effective use (Khojasteh et al., 2011).
properties
IUPAC Name |
methyl (E)-3-(3-amino-1-cyano-1-phenylinden-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-18(23)12-11-17-19(22)15-9-5-6-10-16(15)20(17,13-21)14-7-3-2-4-8-14/h2-12H,22H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNPGWFSNSASCS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate |
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